Product packaging for 2-Chloroethyl methylcarbamate(Cat. No.:CAS No. 22074-92-6)

2-Chloroethyl methylcarbamate

Cat. No.: B12052518
CAS No.: 22074-92-6
M. Wt: 137.56 g/mol
InChI Key: QFAYNDIHWGJSRD-UHFFFAOYSA-N
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Description

2-Chloroethyl methylcarbamate is a chemical compound with the molecular formula C4H8ClNO2 and a molecular weight of 137.57 g/mol . Its structure is defined by the SMILES notation CNC(=O)OCCCl . As an N-methyl carbamate derivative, this compound is of significant interest in scientific research, particularly in the study of acetylcholinesterase (AChE) inhibitors . N-methyl carbamates as a class are known to act by reversibly binding to the active site of the AChE enzyme, leading to its temporary inhibition and an accumulation of the neurotransmitter acetylcholine . This mechanism is crucial for research in neurotoxicology and the development of compounds with specific biological activities. Researchers value this family of compounds for their reversible action, which contrasts with the irreversible inhibition caused by organophosphates, allowing for more controlled experimental conditions . This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO2 B12052518 2-Chloroethyl methylcarbamate CAS No. 22074-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22074-92-6

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

2-chloroethyl N-methylcarbamate

InChI

InChI=1S/C4H8ClNO2/c1-6-4(7)8-3-2-5/h2-3H2,1H3,(H,6,7)

InChI Key

QFAYNDIHWGJSRD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCCl

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 Chloroethyl Methylcarbamate

Fundamental Reaction Pathways

The chemical behavior of 2-Chloroethyl methylcarbamate is characterized by two primary reactive sites: the chloroethyl group and the carbamate (B1207046) moiety. These sites allow for a range of chemical transformations, including nucleophilic substitution and hydrolysis, which are fundamental to its chemical profile.

The 2-chloroethyl group of the molecule is susceptible to nucleophilic substitution reactions. solubilityofthings.comsmolecule.com In these reactions, a nucleophile, which is a chemical species with an available electron pair, attacks the carbon atom bonded to the chlorine atom. rammohancollege.ac.in The chlorine atom, being a good leaving group, is subsequently displaced. rammohancollege.ac.in This process, known as a substitution nucleophilic bimolecular (SN2) reaction, involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond. rammohancollege.ac.inspcmc.ac.in The reaction proceeds through a high-energy transition state where the carbon atom is temporarily associated with both the incoming nucleophile and the outgoing chloride ion. ibchem.com The rate of this reaction is influenced by the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent used. rammohancollege.ac.in

A notable reaction pathway for this compound involves intramolecular cyclization, leading to the formation of a reactive aziridinium (B1262131) ion intermediate. karger.comnih.govnih.gov This process occurs when the nitrogen atom of the carbamate group acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. gla.ac.uk This intramolecular attack results in the displacement of the chloride ion and the formation of a strained, three-membered ring containing a positively charged nitrogen atom. researchgate.net The formation of this aziridinium ion is a key step that can precede further reactions. karger.comnih.gov The reaction can be influenced by temperature and reaction time, often proceeding at room temperature over several hours. google.comgoogleapis.com The highly reactive aziridinium ion can then undergo subsequent ring-opening reactions when attacked by external nucleophiles. nih.gov

The carbamate functional group in this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester linkage. inchem.org This process results in the decomposition of the carbamate into its constituent alcohol (2-chloroethanol), methylamine (B109427), and carbon dioxide. inchem.org The stability of the carbamate bond and the rate of its hydrolysis are significantly influenced by the pH of the surrounding medium. clemson.eduacs.org Generally, carbamates exhibit greater stability in neutral or acidic conditions and are more readily hydrolyzed under basic conditions. researchgate.net

Under acidic conditions, the hydrolysis of carbamates can occur, although it is generally a slower process compared to base-catalyzed hydrolysis. clemson.edu The mechanism in acidic media typically involves the protonation of the carbonyl oxygen atom of the carbamate group. clemson.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. clemson.edu However, for carbamates, the presence of two electron-withdrawing atoms (oxygen and nitrogen) around the central carbon can diminish the effectiveness of this protonation in promoting nucleophilic attack. clemson.edu The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol and the formation of a carbamic acid, which then decomposes to an amine and carbon dioxide. researchgate.net The rate of acid-catalyzed hydrolysis is dependent on the proton concentration and therefore increases as the pH decreases. clemson.edu

The hydrolysis of carbamates is significantly accelerated under basic conditions. clemson.eduexlibrisgroup.com The primary mechanism in a basic medium is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the electrophilic carbonyl carbon of the carbamate group. clemson.eduresearchgate.net This attack leads to the formation of a tetrahedral intermediate. researchgate.net

For N-monosubstituted carbamates like this compound, two main pathways for decomposition of this intermediate exist:

BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, Bimolecular): The tetrahedral intermediate can break down, leading to the cleavage of the acyl-oxygen bond and the direct formation of the corresponding alcohol (or phenoxide) and a carbamic acid, which then decarboxylates. researchgate.netrsc.org

E1cB (Elimination, Unimolecular, Conjugate Base): This pathway involves the initial deprotonation of the nitrogen atom by a base, forming a carbamate anion (conjugate base). researchgate.netrsc.org This is followed by the rate-determining elimination of the leaving group (the alkoxide or phenoxide), resulting in the formation of a transient isocyanate intermediate. rsc.org This isocyanate is then rapidly hydrolyzed by water to form a carbamic acid, which subsequently decomposes to the amine and carbon dioxide. rsc.org The E1cB mechanism is often favored for carbamates with acidic N-H protons and good leaving groups. researchgate.netrsc.org

The rate of alkaline hydrolysis is dependent on the hydroxide ion concentration and increases with increasing pH. clemson.edu

Table 1: Hydrolysis Mechanisms of this compound

Condition Mechanism Key Steps Rate Dependence
Acidic AAC2 type 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Formation of tetrahedral intermediate.4. Elimination of alcohol and formation of carbamic acid.5. Decomposition of carbamic acid. Increases with decreasing pH. clemson.edu

| Basic | BAC2 or E1cB | BAC2: 1. Nucleophilic attack by OH- on carbonyl carbon.2. Formation of tetrahedral intermediate.3. Cleavage of acyl-oxygen bond.E1cB: 1. Deprotonation of nitrogen.2. Elimination of leaving group to form isocyanate.3. Hydrolysis of isocyanate. | Increases with increasing pH. clemson.edu |

Esterases are a class of enzymes that can catalyze the hydrolysis of ester bonds, including those found in carbamates. researchgate.net The presence of these enzymes can significantly accelerate the rate of carbamate hydrolysis compared to the spontaneous chemical reaction. inchem.orgresearchgate.net The enzymatic hydrolysis of carbamates by esterases, such as those found in liver microsomes, typically involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. researchgate.netnih.gov This forms an acyl-enzyme intermediate, which is then hydrolyzed by water to release the alcohol portion of the carbamate and regenerate the active enzyme. researchgate.net

The rate of enzymatic hydrolysis is dependent on several factors, including the specific type of esterase, the structure of the carbamate, and the reaction conditions. inchem.org For instance, some studies have shown that N,N-disubstituted carbamates can be more stable against enzymatic hydrolysis than N-monosubstituted carbamates. nih.gov While pig liver esterase has shown no activity towards some amino acid carbamates, acetylcholinesterases have been observed to cleave certain methoxycarbonyl amino acids. nih.gov This highlights the specificity of enzyme-substrate interactions in the hydrolysis of carbamates.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-chloroethanol (B45725)
2-chloroethyl phenyl sulfide
Acetylcholinesterase
Aziridinium ion
Carbon dioxide
Isocyanate
Methylamine
Pig liver esterase

Reduction Reactions

The chemical structure of this compound contains functional groups that are susceptible to reduction. While specific studies on the reduction of this compound are not extensively detailed in the provided information, general principles of carbamate and alkyl halide reduction can be applied. The carbamate group itself is generally stable to reduction, but the chloroethyl group can undergo reduction. For instance, in related compounds like 4-Nitrophenyl-N-(2-chloroethyl)carbamate, the nitro group is readily reduced to an amino group using agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. It is plausible that similar conditions could lead to the hydrogenolysis of the carbon-chlorine bond in this compound, yielding ethyl methylcarbamate.

Unimolecular Elimination Kinetics in Gas Phase

The gas-phase pyrolysis of this compound has been studied, revealing a unimolecular elimination reaction that follows first-order kinetics. researchgate.net This process involves the decomposition of the carbamate into smaller, more stable molecules.

Reaction Stoichiometry and Pressure Changes

The gas-phase elimination of this compound proceeds via a specific stoichiometry that results in an increase in the number of moles of gas, leading to a corresponding change in pressure in a closed system. The theoretical stoichiometry for the pyrolysis of related 2-substituted ethyl methylcarbonates suggests a final to initial pressure ratio (Pf/P0) of 3.0. researchgate.net However, for this compound, the observed Pf/P0 value is less than 3.0. researchgate.net This deviation is attributed to the polymerization of the olefinic product, vinyl chloride, which reduces the number of gas-phase molecules. researchgate.net

Kinetic and Thermodynamic Parameters

The kinetics of the gas-phase elimination of 2-substituted ethyl methylcarbonates have been determined over a temperature range of 323-435 °C and a pressure range of 28.5-242 Torr. researchgate.net These reactions are characterized as homogeneous and unimolecular, adhering to a first-order rate law. researchgate.net While specific kinetic and thermodynamic parameters for this compound are not provided in the search results, data for related compounds allows for an understanding of the factors influencing the reaction rate. For instance, the pyrolysis of 1-(1-chloroethyl)-2-methylbenzene, a related chloroalkane, follows the Arrhenius equation log (k/s⁻¹) = 13.55 – 44.83 / (2.303RT/kcal mol⁻¹), indicating the energy requirements and frequency factor for the reaction. rsc.org

Influence of Substituent Effects on Reactivity

The reactivity of carbamates in elimination reactions is significantly influenced by the nature of substituents. In the gas-phase elimination of 2-substituted ethyl methylcarbonates (CH₃OCOOCH₂CH₂Z), the substituents (Z) on the ethyl group exhibit an approximate linear correlation with the reaction rate, as described by the Taft-Topsom method. lookchem.com The relationship is given by the equation: log(kz/kH) = -(0.57 ± 0.19)σα. lookchem.com This correlation indicates that electron-withdrawing substituents can affect the rate of elimination.

Polymerization of Olefinic Products

A key observation in the pyrolysis of this compound is the polymerization of the resulting olefinic product, which is vinyl chloride. researchgate.net This polymerization is the reason for the final to initial pressure ratio being lower than the theoretical value of 3.0. researchgate.net Vinyl chloride is a well-known monomer that can undergo polymerization through various mechanisms, often initiated by radicals or other catalysts. nih.govgoogle.com The polymerization of vinyl chloride is a significant industrial process for the production of polyvinyl chloride (PVC). nih.govgoogle.com

Degradation Pathways of 2 Chloroethyl Methylcarbamate

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for carbamates, including 2-Chloroethyl methylcarbamate. who.inthibiscuspublisher.com This process involves the reaction of the compound with water, leading to the cleavage of the carbamate (B1207046) bond. who.intvulcanchem.com

Table 1: General pH Dependence of Carbamate Hydrolysis

pH ConditionDegradation Rate
Acidic (pH < 7)Generally slow
Neutral (pH ≈ 7)Moderate
Alkaline (pH > 7)Rapid

This table represents a general trend for carbamate pesticides and is not based on specific experimental data for this compound.

The hydrolysis of carbamates results in the formation of an alcohol, an amine, and carbon dioxide. who.int In the case of a similar compound, 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, hydrolysis yields 2-chloroethanol (B45725), carbon dioxide, and 4-methyl-1,2,3-thiadiazol-5-amine. vulcanchem.com For 4-nitrophenyl-N-(2-chloroethyl)carbamate, hydrolysis under basic conditions produces 4-nitrophenol (B140041) and 2-chloroethylamine. Based on these examples, the hydrolysis of this compound is expected to yield 2-chloroethanol, methylamine (B109427), and carbon dioxide.

Table 2: Expected Hydrolysis Products of this compound

ReactantExpected Products
This compound + Water2-Chloroethanol + Methylamine + Carbon Dioxide

This table is based on the general mechanism of carbamate hydrolysis and products from similar compounds.

Oxidative Degradation

Oxidation is another significant pathway for the breakdown of carbamates. who.int This process often involves the introduction of an oxygen atom into the molecule, leading to various transformation products.

Common oxidative reactions for carbamates include hydroxylation of aromatic rings (if present), O-dealkylation, N-methyl hydroxylation, and N-dealkylation. who.int N-dealkylation is a frequent metabolic reaction for drugs containing secondary and tertiary amines and is also observed in the degradation of some carbamate insecticides. egyankosh.ac.innih.gov This process typically starts with the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that then breaks down to release an aldehyde and the dealkylated product. egyankosh.ac.inmdpi.com For example, the carbamate propoxur (B1679652) undergoes N-demethylation through an N-hydroxymethylcarbamate intermediate. egyankosh.ac.in

In the context of compounds with a chloroethyl group, such as 1-(2-chloroethyl)-3-alkyl-3-(methylcarbamoyl)triazenes, oxidation at the chloroethyl substituent can occur, yielding chloroacetaldehyde. nih.gov

The oxidative metabolism of carbamates is primarily mediated by a group of enzymes known as mixed-function oxidases (MFOs), which are part of the cytochrome P450 monooxygenase system. who.integyankosh.ac.innih.gov These enzymes are crucial for the biotransformation of a wide range of foreign compounds (xenobiotics), including pesticides. researchgate.net The MFO system catalyzes various oxidative reactions by introducing a polar group into the parent compound, which generally increases its water solubility and facilitates further degradation or excretion. researchgate.net These reactions include hydroxylation, N-dealkylation, and thioether oxidation. who.int The activity of MFOs is a key factor in the detoxification of carbamates in many organisms. nih.govacs.org

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is another potential degradation pathway for carbamates, especially when they are exposed to sunlight on surfaces like plants and soil. who.intresearchgate.net N-methyl carbamates can absorb solar radiation, which can lead to their photo-oxidation. who.int The specific mechanisms of photodegradation can be complex and may involve cleavage of the ester bond as well as other molecular changes. who.int For some carbamates, photodegradation can be a rapid process in aqueous environments. who.int While specific studies on the photodegradation of this compound are limited, related compounds like cyclophosphamide (B585), which also contains a bis(2-chloroethyl)amino group, undergo photocatalytic degradation to form various oxidative degradants and hydrolysis byproducts. spectroscopyonline.comchromatographyonline.com

Environmental Photolysis (e.g., in aqueous conditions)

Photolysis, or the breakdown of compounds by light, is a significant abiotic transformation pathway for many pesticides in aquatic environments. nih.gov For carbamates, their light absorption characteristics can lead to rapid decomposition in water, suggesting that the risks of long-term contamination may be minimal. who.int Direct photolysis occurs when a chemical absorbs light at wavelengths present in sunlight (greater than 290 nm), leading to an excited state that subsequently undergoes reactions like bond scission, cyclization, or rearrangement. nih.gov

In aqueous solutions, the photodecomposition of carbamates can involve the cleavage of the ester bond, although changes at other positions in the molecule can also occur while retaining the carbamate ester group. who.int The rate and products of photolysis can be influenced by the pH of the water. For instance, studies on other pesticides have shown that different reaction pathways, such as photo-induced substitution or rearrangement, can dominate at different pH levels. nih.gov While specific data for this compound is limited, the general principles of carbamate photolysis suggest it would be susceptible to degradation in sunlit surface waters.

Photocatalytic Degradation (e.g., using titanium dioxide)

Heterogeneous photocatalysis, particularly using semiconductors like titanium dioxide (TiO₂), has emerged as an effective technology for degrading persistent organic pollutants in water. mdpi.comresearchgate.net When TiO₂ absorbs a photon with sufficient energy (≥3.2 eV), it generates electrons and holes. mdpi.com These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively oxidize and mineralize organic compounds into innocuous end-products like CO₂ and H₂O. researchgate.net

This technology has been successfully applied to degrade a wide range of contaminants, including pesticides and pharmaceuticals. mdpi.com Studies on other complex molecules, such as the anticancer drug cyclophosphamide which also contains a bis(2-chloroethyl)amino group, demonstrate that TiO₂ photocatalysis can completely degrade the parent drug within minutes of irradiation. chromatographyonline.com This suggests that this compound would also be susceptible to this advanced oxidation process. The efficiency of TiO₂-based photocatalysis makes it a promising method for the remediation of water contaminated with such chemicals. mdpi.com

Identification of Photolytic Degradation Products

The identification of degradation products is crucial for understanding the environmental fate and potential toxicity of a pesticide. For carbamates, photolysis can lead to a variety of products. The primary step is often the hydrolysis of the carbamate ester linkage. who.int In the case of this compound, this would likely yield methylamine, carbon dioxide, and 2-chloroethanol. Further degradation of these initial products can occur. For example, 2-chloroethanol may be oxidized to chloroacetic acid. vulcanchem.com

Studies on structurally related compounds provide insight into potential transformation products. For example, the photolysis of cyclophosphamide, which contains chloroethyl groups, results in several transformation products through processes like the elimination of the chloroethyl chain. chromatographyonline.com Non-oxidative photolytic reactions can include isomerization and hemolytic cleavage of hetero bonds like C-N, while oxidative reactions can form peroxides. researchgate.net

Table 1: Potential Photolytic Degradation Products of this compound and Related Compounds

Parent CompoundDegradation ProcessPotential Degradation ProductsSource
This compound Hydrolysis / PhotolysisMethylamine, Carbon Dioxide, 2-Chloroethanol who.int
2-Chloroethanol (intermediate)OxidationChloroacetic acid vulcanchem.com
General CarbamatesPhotodecomposition1-Naphthol (from Carbaryl) who.int
Cyclophosphamide (contains chloroethyl groups)PhotocatalysisMultiple transformation products via dealkylation and oxidation chromatographyonline.com

Influence of Light Wavelengths and Environmental Modifiers

The rate and pathway of photodegradation are significantly influenced by the wavelength of light and the presence of other substances in the environment. nih.gov Direct photolysis only occurs if the chemical absorbs light within the solar spectrum available at the Earth's surface (λ > 290 nm). nih.govacs.org

Different light wavelengths can have varied effects on degradation rates and even on the microorganisms involved in biodegradation. nih.govuobaghdad.edu.iq For example, studies on algal growth show that blue and red light are often most effective for photosynthesis, and manipulating light spectra can be a tool for managing microbial populations. mdpi.commdpi.com In composting studies, the exclusion of blue light (400-500 nm) was found to accelerate the degradation of lignocellulose by affecting microbial communities. nih.gov

Environmental modifiers in natural waters, such as dissolved organic matter (DOM) and suspended solids, can also play a major role. europa.eu DOM can act as a photosensitizer, absorbing light and producing reactive species that degrade pollutants (indirect photolysis). acs.org Conversely, suspended particles can scatter or absorb light, reducing its availability for direct photolysis, though degradation on the surface of these particles can also be an important process. europa.eu

Table 2: Factors Influencing Photodegradation

FactorInfluenceDescriptionSource
Light Wavelength Affects reaction rate and pathwayDegradation requires absorption of light, typically >290 nm for sunlight. Different wavelengths can promote different reactions or affect microbial activity. nih.govnih.gov
pH Can alter reaction pathwaysThe chemical stability and photoreactivity of a compound can be pH-dependent, leading to different degradation products. nih.gov
Dissolved Organic Matter (DOM) Can enhance or inhibit degradationDOM can act as a photosensitizer (indirect photolysis) or screen light, reducing direct photolysis rates. acs.org
Suspended Solids Can reduce light availabilityParticles can scatter and absorb light. Adsorption to particles can also affect reactivity. europa.eu
Temperature Affects reaction kineticsPhotoisomerization and other photochemical processes can be temperature-dependent. europa.eu

Biodegradation Processes

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process for the removal of pesticides from soil and water. nih.govwikipedia.org

Microbial Degradation in Environmental Matrices (e.g., soil, water, biofilms)

Microorganisms such as bacteria and fungi are the primary agents involved in the biodegradation of pesticides. academicjournals.org Carbamates can be metabolized by a wide range of microbes, which may use them as a source of carbon and nitrogen. mdpi.comnih.gov The primary step in the microbial metabolism of carbamates is typically hydrolysis of the ester bond, a reaction catalyzed by carbamate hydrolase or esterase enzymes. who.intmdpi.com This initial step detoxifies the compound by breaking it down into an alcohol, an amine, and carbon dioxide. who.int

The rate of biodegradation in the environment is influenced by numerous factors, including soil type, moisture, temperature, pH, and the availability of nutrients. who.intmdpi.comucanr.edu Conditions that are favorable for microbial growth and activity generally lead to faster degradation of the pesticide. who.int Several bacterial genera, including Pseudomonas, Flavobacterium, and Arthrobacter, have been identified as being capable of degrading carbamate pesticides. mdpi.comnih.gov For example, a strain of Pseudomonas cepacia has been shown to degrade 2-chloroethyl-N-3-chlorophenylcarbamate. epa.gov

Adaptation of Degradative Microorganisms

When a pesticide is repeatedly applied to a specific environment, the indigenous microbial populations can adapt, leading to an accelerated rate of degradation. nih.gov This adaptation can occur through mechanisms such as the induction of specific degradative enzymes or through genetic changes, including mutations and the transfer of plasmids containing degradation-related genes. nih.govwikipedia.org

Microorganisms possess remarkable biochemical versatility that allows them to evolve pathways to metabolize novel xenobiotic compounds. nih.gov The presence of a pesticide can act as a selection pressure, favoring the growth of microbes that can tolerate and, ideally, utilize the compound as a nutrient source. nih.gov This adaptive process is fundamental to the natural attenuation of pesticide contaminants in the environment and is a cornerstone of bioremediation strategies designed to clean up contaminated sites. nih.govwikipedia.org

Microbial Metabolic Pathways

The breakdown of carbamate pesticides in the environment is significantly influenced by microbial activity. who.int Environmental conditions that support microbial growth, such as optimal temperature, pH, and moisture, also promote the degradation of carbamates. who.int While specific metabolic pathways for this compound are not extensively detailed in the provided research, the general mechanism for carbamate pesticides involves several key steps.

The primary and initial step in the microbial metabolism of carbamates in soil is typically hydrolysis. who.int This reaction cleaves the ester bond of the carbamate molecule. inchem.org For N-methyl carbamates, hydrolysis proceeds through an isocyanate intermediate. inchem.org This initial breakdown is crucial as the resulting products are generally less toxic and more susceptible to further microbial metabolism within the soil and plant systems. who.int Following hydrolysis, the resulting alcohol and carbamic acid moieties undergo further degradation. inchem.org The carbamic acid is unstable and decomposes into carbon dioxide and the corresponding amine. inchem.org Microorganisms can then utilize these simpler organic molecules as carbon and energy sources, potentially leading to their complete breakdown. epa.gov The process can be carried out by a diverse range of soil bacteria and fungi, which may act individually or as a consortium where different species perform different steps in the degradation pathway. epa.gov

Table 1: General Steps in Microbial Degradation of Carbamates

StepProcessDescriptionResulting Products
1 Initial Hydrolysis Cleavage of the carbamate ester linkage, often catalyzed by microbial esterases. who.intinchem.orgAlcohol, Carbamic Acid
2 Decomposition Spontaneous breakdown of the unstable carbamic acid intermediate. inchem.orgCarbon Dioxide, Amine
3 Further Metabolism The alcohol and amine products are further broken down and utilized by microorganisms. who.intSimpler organic molecules, biomass
Complete Mineralization versus Partial Degradation

The microbial breakdown of a xenobiotic compound like this compound can result in either partial degradation or complete mineralization. epa.govnih.gov The extent of degradation is a critical factor in determining the environmental impact of the pesticide, as partial degradation can lead to the formation of persistent and sometimes equally toxic metabolites. hua.gr

Complete mineralization is the ultimate goal of bioremediation, representing the total conversion of an organic pollutant into inorganic compounds such as carbon dioxide (CO2), water (H2O), and mineral salts. nih.govtaylorfrancis.com This process ensures that the original compound and any intermediate metabolites are entirely removed from the environment, eliminating their potential toxicity. nih.gov Mineralization is often achieved by microbial consortia, where the metabolic activities of multiple species work in concert to fully break down the compound. epa.govnih.gov

Partial degradation , in contrast, occurs when the metabolic process halts after one or more transformation steps, leading to the accumulation of intermediate organic metabolites. epa.gov This can happen if a single microbial species lacks the complete set of enzymes required for the entire degradation pathway or if environmental conditions are not conducive to further breakdown. epa.gov While these intermediates are often less complex than the parent compound, they are not always less toxic and can persist in the environment. hua.gr For example, the microbial degradation of DDT can result in the formation of DDE, a highly persistent and toxic metabolite. hua.gr The distinction between these two outcomes is crucial for assessing the effectiveness of natural attenuation and bioremediation strategies for pesticide-contaminated sites. nih.gov

Table 2: Comparison of Mineralization and Partial Degradation

FeatureComplete MineralizationPartial Degradation
End Products Inorganic compounds (e.g., CO₂, H₂O, mineral salts). nih.govtaylorfrancis.comIntermediate organic metabolites. epa.gov
Environmental Impact Complete removal of the pollutant and its toxicity. nih.govPotential for accumulation of persistent and/or toxic intermediates. hua.gr
Microbial Requirement Often requires a consortium of microbes with diverse enzymatic capabilities. epa.govnih.govMay be carried out by a single species lacking the full enzymatic pathway. epa.gov
Outcome Detoxification of the environment. nih.govTransformation of the parent compound, but not necessarily detoxification. epa.gov

Degradation in Plant Systems

Plants possess sophisticated enzymatic systems capable of metabolizing carbamate pesticides. who.int The primary routes for the detoxification of these compounds within plant tissues are arylhydroxylation and subsequent conjugation, as well as hydrolytic breakdown. who.int These metabolic processes transform the carbamates into more polar, water-soluble compounds that can be more easily stored or compartmentalized within the plant cell. who.int

Arylhydroxylation and Conjugation Routes

A predominant metabolic pathway for carbamates in plants involves oxidation, specifically hydroxylation, followed by conjugation. who.int This process is primarily mediated by mixed-function oxidase (MFO) enzymes. who.int

The initial step is often the hydroxylation of an aromatic ring (arylhydroxylation) or an N-methyl group (N-methyl hydroxylation). who.int For instance, studies on the carbamate herbicide chlorpropham (B1668850) showed that its major metabolites in soybean plants were glucoside conjugates of hydroxylated forms of the parent compound. who.int Once the hydroxyl group is introduced, the molecule becomes a substrate for conjugation reactions. who.int In this second phase, the hydroxylated carbamate is coupled with endogenous plant molecules, most commonly sugars like glucose, to form glycosides. who.intdokumen.pub Other conjugation products in plants can include phosphates. who.int These conjugation reactions significantly increase the water solubility of the metabolite and facilitate its sequestration into cellular compartments like the vacuole, effectively removing it from active metabolic sites and rendering it a terminal metabolite. who.int

Hydrolytic Breakdown Mechanisms

In addition to oxidative pathways, hydrolytic cleavage of the ester bond is a significant detoxification mechanism for carbamates in plants. who.int Although it may occur to a lesser extent than oxidative metabolism for some carbamates, it remains a key route for breaking down the pesticide. who.int

Plant esterases catalyze the hydrolysis of the carbamate ester, which results in the formation of an alcohol and a carbamic acid derivative. inchem.org This initial cleavage is a critical detoxification step, as the resulting products are generally non-toxic. who.int The carbamic acid intermediate is inherently unstable and rapidly decomposes to yield carbon dioxide and an amine. inchem.org This hydrolytic breakdown effectively dismantles the core structure of the carbamate pesticide, preventing it from exerting its biological activity within the plant. who.int The rate of hydrolysis by esterases is noted to be generally slower in plants compared to mammals. inchem.org

Environmental Fate and Distribution of 2 Chloroethyl Methylcarbamate

Mobility and Transport Mechanisms

The movement of 2-Chloroethyl methylcarbamate through the environment is dictated by its solubility in water, its tendency to volatilize, and its affinity for soil particles.

Aqueous Transport and Solubility InfluencesThe transport of carbamates in the environment is significantly influenced by their water solubility.who.intFor carbamates that are highly soluble, the aqueous environment serves as a primary route for transport.who.int

2-Chloroethyl carbamate (B1207046) has a relatively low solubility in water, a factor that can affect its behavior in aqueous systems. solubilityofthings.com Its solubility is known to be influenced by both temperature and pH; solubility may increase with higher temperatures, and the pH of the surrounding environment can also play a crucial role. solubilityofthings.com While specific quantitative data for this compound is scarce, the related compound 2-chloroethyl carbamate has a calculated XLogP3 value of 0.1, indicating a hydrophilic nature. nih.gov This suggests a potential for mobility within aqueous environments. The compound is also noted to be soluble in organic solvents such as ethanol (B145695) and acetone (B3395972). solubilityofthings.com

Sorption to Soil MatricesSorption to soil and sediment is a key process that controls the mobility of organic chemicals in the environment.ecetoc.orgThis process, which includes both adsorption (to the surface) and absorption (into the matrix), reduces the concentration of the chemical in the soil solution, thereby limiting its transport to groundwater or surface water bodies.chemsafetypro.comFor many neutral organic compounds, including carbamates, the extent of sorption is directly proportional to the organic carbon content of the soil.ecetoc.orgThe organic carbon-water (B12546825) partition coefficient (Koc) is therefore a critical parameter used to predict the mobility of a substance in soil.chemsafetypro.comclaire.co.ukA high Koc value indicates strong adsorption to soil and low mobility, whereas a low Koc value suggests the compound is more mobile.chemsafetypro.com

While an experimental Koc value for this compound is not available, data for the related compound methyl carbamate suggests it is expected to have very high mobility in soil, indicating weak sorption. nih.gov

Table 1: Physicochemical Properties Influencing Mobility This table summarizes the available data and general characteristics for this compound and related compounds.

Property Value/Characteristic Implication for Environmental Mobility Source
Water Solubility Relatively low; influenced by temperature and pH Moderate to high mobility in aqueous systems. solubilityofthings.com
Octanol-Water Partition Coefficient (Log Kow) 0.1 (Calculated for 2-chloroethyl carbamate) Low potential for partitioning from water to organic phases; indicates hydrophilicity. nih.gov
Vapor Pressure Generally low for carbamates Low potential for volatilization from soil and water. who.int

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Expected to be low (based on related compounds) | High potential for mobility in soil; low sorption. | nih.gov |

Influence of Soil Type on SorptionThe sorption of carbamates is influenced by a variety of soil properties.who.intSeveral factors, including soil type, organic matter content, pH, and temperature, can affect how strongly a compound binds to soil particles.who.intecetoc.org

Organic Matter: The quantity and quality of soil organic matter are primary determinants of sorption for non-ionic organic compounds. ecetoc.org Soils with higher organic carbon content generally exhibit a greater capacity to adsorb carbamates, thus reducing their mobility. ecetoc.orgclaire.co.uk

Clay Content: Clay minerals can also contribute to the sorption of organic chemicals, although their role is often secondary to that of organic matter for non-polar compounds. ecetoc.org

pH: The pH of the soil can influence the chemical form of a substance and the surface charge of soil colloids, which in turn affects sorption mechanisms. ecetoc.org

Temperature: Temperature can impact sorption, although the effect varies depending on the specific compound and soil characteristics. ecetoc.org

Given these factors, it is clear that the sorption and subsequent mobility of this compound cannot be extrapolated from one soil type to another without considering these specific properties. who.int

Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its n-octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). ecetoc.orgwikipedia.org A high Log Kow value indicates greater lipid (fat) solubility and a higher potential to accumulate in the fatty tissues of organisms. wikipedia.org

For the related compound 2-chloroethyl carbamate, the calculated XLogP3 (an estimate of Log Kow) is 0.1. nih.gov Log Kow values are typically considered low when they are less than 3. wikipedia.org This very low value suggests that this compound is hydrophilic and has a low potential for bioaccumulation in ecosystems. This finding is consistent with the general assessment for many carbamates, which indicates that bioaccumulation in various species and food chains is expected to occur only to a slight extent. who.int

Persistence Studies in Environmental Compartments

Persistence refers to the length of time a chemical remains in a particular environmental compartment before it is broken down by chemical or biological processes. undp.org Carbamates as a class are subject to degradation through several pathways, including microbial breakdown, chemical hydrolysis, and photodecomposition (breakdown by sunlight). who.int

The rate of degradation, and thus the persistence, is highly dependent on environmental conditions such as temperature, pH, soil moisture, and the presence of adapted microorganisms. who.int The persistence of carbamates can vary significantly; for instance, the fungicide carbendazim (B180503) is very persistent with a half-life of about one year, whereas the insecticide carbaryl (B1668338) has a much shorter half-life of generally less than two months. who.intclu-in.org

Theoretical and Computational Studies of 2 Chloroethyl Methylcarbamate

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational dynamics of 2-Chloroethyl methylcarbamate are governed by the interplay of electronic and steric effects within its functional groups.

The carbamate (B1207046) group [–O–C(=O)–N–] is characterized by amide resonance, a delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. This resonance imparts a partial double-bond character to the C–N bond, which is fundamental to the molecule's stability and conformational preferences. rsc.org

Computational studies on simple carbamates like methylcarbamate, using methods such as B3LYP/6-311++G(2d, p), provide detailed information on bond lengths and angles that reflect this resonance. For instance, the C-N bond length is shorter than a typical single bond, indicating its partial double-bond character.

The partial double-bond character of the C–N bond creates a significant energy barrier to rotation. This barrier is a key feature of carbamates and has been extensively studied using both experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nd.edunih.gov

For typical N-alkylcarbamates, this rotational barrier is approximately 15-16 kcal/mol. nd.edu Theoretical calculations using DFT can accurately predict these barriers by modeling the transition state of the rotation. The energy difference between the ground state (planar conformer) and the transition state (where the p-orbitals are orthogonal) defines the rotational energy barrier.

Factors influencing the barrier height include:

Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom can decrease the electron density on the nitrogen, reduce the contribution of the charge-separated resonance structure, and thus lower the rotational barrier. nd.edu

Steric Hindrance: Bulky substituents can destabilize the planar ground state, potentially lowering the barrier to rotation.

Solvent Effects: The polarity of the solvent can influence the relative stability of the ground and transition states, although carbamates generally show less solvent dependence for their rotational barriers compared to amides. researchgate.net

Table 1: Calculated and Experimental C-N Rotational Barriers for Various Carbamates.
Carbamate CompoundMethodRotational Barrier (ΔG‡, kcal/mol)Reference
N-alkylcarbamate (general)Experimental~16 nd.edu
N-phenylcarbamateExperimental12.5 nd.edu
tert-butyl N-(2-pyridyl)carbamateDynamic NMR10.2 nd.edu
N-Benzhydryl-N-methylformamideDFT (M06-2X)22.7 nih.gov

The restricted rotation around the C–N bond gives rise to the existence of planar geometric isomers, referred to as syn and anti conformations (or E/Z isomers). ramauniversity.ac.in These rotamers can interconvert, but the energy barrier is high enough that they can often be observed as distinct species at low temperatures.

In this compound, the syn and anti conformations would be defined by the relative orientation of the methyl group and the carbonyl oxygen across the C-N bond.

Syn conformation: The methyl group and the carbonyl oxygen are on the same side of the C-N bond.

Anti conformation: The methyl group and the carbonyl oxygen are on opposite sides of the C-N bond.

Theoretical calculations, such as DFT studies on related carbamates, show that the energy difference between these two isomers is typically small, often less than 1 kcal/mol. nd.edu The equilibrium between the syn and anti forms can be perturbed by several factors, including intramolecular hydrogen bonding, steric interactions between substituents, and the polarity of the solvent. For secondary carbamates, the anti conformation is often slightly more stable, but this preference can be altered by the molecular environment. nd.edu

Reaction Pathway Modeling and Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the complex reaction pathways of this compound, including its decomposition and substitution reactions. These models help identify intermediates, transition states, and the associated energy barriers that govern the reaction kinetics. rsc.org

This compound can undergo decomposition through several potential pathways, with thermal and hydrolytic degradation being the most prominent.

Thermal Decomposition: A common thermal decomposition pathway for carbamates is the cleavage of the ester bond to yield an isocyanate and an alcohol. mdpi.comresearchgate.net For this compound, this would lead to methyl isocyanate and 2-chloroethanol (B45725).

Reaction: CH₃NHC(=O)OCH₂CH₂Cl → CH₃NCO + HOCH₂CH₂Cl

Computational modeling of this process involves calculating the potential energy surface for the reaction. Studies on the thermal decomposition of various carbamates have determined activation energies for this first-order reaction. mdpi.com The transition state for this reaction involves the elongation of the C-O ester bond and the formation of the N=C=O moiety.

Hydrolytic Decomposition: Carbamates can also be hydrolyzed, particularly under acidic or basic conditions. The hydrolysis mechanism typically involves nucleophilic attack at the carbonyl carbon. Under basic conditions, hydroxide (B78521) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form a carbamate anion and 2-chloroethanol, with the carbamate anion subsequently decomposing to methylamine (B109427) and carbon dioxide. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group toward nucleophilic attack by water.

Computational studies on the decomposition of related compounds, such as ammonium (B1175870) carbamate, have explored the role of intermediates like carbamic acid and calculated the free energy profiles for their formation and subsequent breakdown. ureaknowhow.com

Table 2: Potential Decomposition Pathways for this compound.
PathwayProductsConditionsKey Intermediate/Transition State
Thermal DecompositionMethyl isocyanate, 2-ChloroethanolElevated temperatureElongated C-O ester bond in TS
Basic HydrolysisMethylamine, Carbon dioxide, 2-ChloroethanolAqueous baseTetrahedral intermediate
Acidic HydrolysisMethylamine, Carbon dioxide, 2-ChloroethanolAqueous acidProtonated carbonyl intermediate

The 2-chloroethyl group in the molecule provides a reactive site for nucleophilic substitution reactions (Sₙ). The electron-withdrawing nature of the chlorine atom polarizes the adjacent C-Cl bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Reaction: Nu⁻ + CH₃NHC(=O)OCH₂CH₂Cl → CH₃NHC(=O)OCH₂CH₂Nu + Cl⁻

Quantum chemical calculations can model the energetics of these substitution reactions, determining whether they proceed through a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. For a primary alkyl halide like the 2-chloroethyl group, an Sₙ2 mechanism is generally favored. In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (chlorine), proceeding through a single pentacoordinate transition state.

Structure-Reactivity Relationship Elucidation

Theoretical and computational studies are instrumental in deciphering the relationship between the molecular structure of this compound and its chemical reactivity. These investigations, primarily through kinetic studies and Quantitative Structure-Activity Relationship (QSAR) models, provide insights into the electronic and structural factors that govern its behavior in chemical reactions.

Research into the gas-phase elimination kinetics of 2-substituted ethyl methylcarbonates, including this compound, has revealed significant structure-reactivity correlations. researchgate.net These reactions are described as homogeneous, unimolecular, and adhering to a first-order rate law. The pyrolysis of this compound proceeds through a molecular mechanism involving a six-membered cyclic transition state, which is characteristic of the pyrolysis of esters, carbonates, and carbamates. This process results in the formation of methylcarbamic acid and vinyl chloride. The methylcarbamic acid subsequently decomposes into methylamine and carbon dioxide. researchgate.net

A departure from the expected stoichiometry in these gas-phase experiments for this compound was noted, attributed to the polymerization of the vinyl chloride product. researchgate.net The kinetic and thermodynamic parameters for this elimination reaction have been determined experimentally, providing quantitative data on its reactivity. researchgate.net

Table 1: Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of this compound researchgate.net This interactive table summarizes the experimentally determined parameters for the unimolecular gas-phase pyrolysis of this compound.

Parameter Value Units
Temperature Range 370.2 - 420.3 °C
Activation Energy (Ea) 200.4 ± 1.2 kJ/mol
Pre-exponential Factor (log A) 13.36 ± 0.10 s⁻¹
Rate Constant (k) at 400°C 6.76 x 10⁻⁴ s⁻¹
Enthalpy of Activation (ΔH‡) at 673 K 194.8 ± 1.2 kJ/mol
Entropy of Activation (ΔS‡) at 673 K 2.1 ± 1.9 J/mol·K

From a computational perspective, QSAR studies on carbamates and related compounds provide a framework for predicting reactivity based on molecular descriptors. For classes of compounds containing the 2-chloroethyl moiety, such as 2-chloroethylnitrososulfamides, Density Functional Theory (DFT) calculations are employed to determine key descriptors that correlate with biological or chemical activity. researchgate.net These descriptors quantify aspects of a molecule's electronic structure that are critical for its reactivity.

Key descriptors include:

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A higher electrophilicity index suggests a stronger and more reactive electrophile. researchgate.net

Energy Gap (ΔE): The difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally implies higher reactivity. researchgate.net

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. Softer molecules (lower η) are typically more reactive. researchgate.net

While specific DFT calculations for this compound were not detailed in the reviewed literature, the principles from related compounds are applicable. The presence of the electronegative chlorine atom and the carbamate group influences the electron distribution across the molecule, making certain atoms more susceptible to nucleophilic or electrophilic attack. The 2-chloroethyl group itself is known to participate in intramolecular nucleophilic substitution, where the nitrogen atom can facilitate the displacement of the chloride ion, forming a reactive aziridinium (B1262131) intermediate. unive.it This anchimeric assistance is a well-established reactivity pattern for nitrogen mustards and related structures. unive.it

Furthermore, the general classification of related compounds, such as 2-Chloroethyl-N-cyclohexylcarbamate, as "reactive electrophiles/proelectrophiles" in toxicological models reinforces this understanding of its reactivity profile. scispace.com The elucidation of these structure-reactivity relationships through both experimental kinetics and computational modeling is crucial for understanding the chemical behavior of this compound.

Table of Mentioned Compounds

Compound Name
This compound
2-Chloroethyl-N-cyclohexylcarbamate
2-chloroethylnitrososulfamides
Methylamine
Vinyl chloride

Analytical Methodologies for 2 Chloroethyl Methylcarbamate and Its Metabolites

Extraction and Cleanup Procedures for Environmental and Biological Samples

Effective sample preparation is a critical first step to isolate target analytes from complex environmental and biological matrices, remove interfering substances, and concentrate the analytes to detectable levels. nih.gov

Solvent extraction, also known as liquid-liquid extraction (LLE), is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comchromatographyonline.com The process involves mixing the sample with an appropriate organic solvent; the analyte of interest partitions into the solvent phase, which is then separated for further analysis. organomation.com

Common solvents used for the extraction of carbamates from aqueous samples include dichloromethane (B109758), chloroform, and acetonitrile (B52724). nih.govepa.govnih.gov For instance, in the analysis of N-methylcarbamates, water samples can be extracted with methylene (B1212753) chloride at a neutral pH using a separatory funnel. epa.gov For solid samples like soil, acetonitrile is often employed, sometimes in conjunction with a platform shaker or ultrasonic extraction. epa.govnih.gov In a study on a related compound, ethyl carbamate (B1207046), the addition of 15% sodium chloride (NaCl) was found to improve the extraction yield by 15% when using dichloromethane. nih.gov Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and uses minimal solvent. chromatographyonline.comnih.gov

ParameterDescriptionReference
Principle Partitioning of a compound between two immiscible liquid phases based on relative solubility. organomation.com
Common Solvents Dichloromethane, Chloroform, Acetonitrile, Hexane. nih.govepa.gov
Applications Extraction from aqueous samples (water) and solid samples (soil, waste). epa.gov
Enhancements Salting-out effect (e.g., adding NaCl) to improve extraction efficiency. nih.gov
Technique Variations Dispersive liquid-liquid microextraction (DLLME) for sample preconcentration. nih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves passing a liquid sample through a solid adsorbent (sorbent) packed in a cartridge or disk. organomation.comthermofisher.com The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. thermofisher.com This technique is valued for its ability to concentrate and purify samples prior to analysis. organomation.com

For carbamate analysis, reversed-phase C18 cartridges are commonly used. epa.govnih.gov The general SPE procedure includes four main steps: conditioning the sorbent, applying the sample, washing away interferences, and eluting the analyte. thermofisher.com Aminopropyl solid-phase extraction has also been utilized for the cleanup of N-methyl carbamate residues in food samples. nih.govresearchgate.net A more recent development, magnetic solid-phase extraction (MSPE), uses magnetic sorbents to enrich trace analytes, offering benefits such as rapidity, reduced solvent use, and high efficiency. nih.gov

StepPurposeCommon Materials/SolventsReference
Conditioning To wet the sorbent and create an environment suitable for analyte retention.Methanol, Water epa.govthermofisher.com
Sample Loading The sample is passed through the sorbent, where the analyte adsorbs.Sample dissolved in a suitable solvent. thermofisher.com
Washing To remove interfering compounds from the sorbent.A weak solvent that elutes interferences but not the analyte. thermofisher.com
Elution To desorb the analyte from the sorbent.A strong solvent (e.g., Methanol, Acetonitrile). epa.govthermofisher.com
Common Sorbents C18, Aminopropyl-bonded silica, Magnetic MOFs. nih.govepa.govresearchgate.net

Column chromatography is a traditional cleanup technique used to separate components of a mixture. In the context of carbamate analysis, it is often employed after initial extraction to remove co-extracted matrix interferences that could affect the final chromatographic analysis. The extract is passed through a column packed with a solid adsorbent like Florisil, alumina, or silica gel. researchgate.net Different components of the extract move through the column at different rates depending on their affinity for the adsorbent and the solvent, allowing for their separation.

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry for separating and identifying compounds. For carbamates, the choice between gas and liquid chromatography is heavily influenced by the thermal stability of the specific compound.

Gas chromatography (GC) separates volatile and thermally stable compounds. However, many carbamate insecticides, particularly N-methylcarbamates, are thermally labile and can degrade at the high temperatures used in GC inlets and columns. nih.govtaylorfrancis.comresearchgate.net This thermal degradation can lead to inaccurate quantification and the appearance of additional peaks in the chromatogram. researchgate.net For example, carbofuran can degrade to its 7-phenol derivative. researchgate.net

Despite these challenges, GC coupled with a mass spectrometer (GC-MS) is a valuable tool for the confirmation of carbamates. taylorfrancis.com To overcome thermal instability, derivatization techniques can be employed to convert the carbamates into more volatile and stable compounds before GC analysis. GC analysis of chlorinated hydrocarbons often utilizes wide-bore capillary columns with electron capture detectors (ECD), which are highly sensitive to halogenated compounds. epa.gov

ParameterDescriptionReference
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. epa.gov
Challenge for Carbamates Thermal instability of many carbamates can lead to degradation during analysis. nih.govtaylorfrancis.com
Solutions Derivatization to form more stable compounds; careful optimization of GC conditions. nih.gov
Detectors Mass Spectrometry (MS) for confirmation; Electron Capture Detector (ECD) for halogenated compounds. taylorfrancis.comepa.gov
Columns Fused-silica open-tubular columns offer improved resolution and sensitivity. epa.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the preferred technique for the analysis of thermally labile compounds like N-methylcarbamates. taylorfrancis.com The separation is typically performed using a reversed-phase column, such as a C18 column. epa.govepa.gov

A common HPLC method for carbamates involves post-column derivatization. epa.govepa.gov After the analytes are separated on the column, they are hydrolyzed with sodium hydroxide (B78521) to form methylamine (B109427). epa.gov This product then reacts with o-phthalaldehyde (OPA) and a nucleophile like 2-mercaptoethanol to form a highly fluorescent derivative, which is detected by a fluorescence detector. epa.govepa.gov This approach provides high sensitivity and selectivity. epa.gov Alternatively, coupling LC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and specificity without the need for post-column derivatization, allowing for the direct detection of the parent compound and its metabolites. researchgate.netnih.gov

ParameterDescriptionReference
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net
Advantage Suitable for thermally labile and polar compounds, avoiding degradation issues seen in GC. taylorfrancis.com
Common Columns Reversed-phase C18. epa.govepa.gov
Detection Method 1 Post-column derivatization with OPA followed by fluorescence detection. epa.govepa.gov
Detection Method 2 Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) for high sensitivity and structural confirmation. researchgate.netnih.gov
Mobile Phase Typically a mixture of acetonitrile and water, sometimes with additives like formic acid for MS compatibility. sielc.comsielc.com

Liquid Chromatography (LC)

Reversed-Phase LC

Reversed-phase liquid chromatography (RP-LC) is a principal technique for the separation of N-methylcarbamates, including 2-Chloroethyl methylcarbamate, from various matrices. epa.gov This method is highly effective due to its ability to separate compounds based on their hydrophobicity. In a typical RP-LC setup, a non-polar stationary phase, most commonly a C18-bonded silica column, is used in conjunction with a polar mobile phase. epa.gov

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. For carbamate analysis, the mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. sielc.comresearchgate.net Gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed to achieve optimal separation of multiple carbamates within a single analytical run. researchgate.net Factors such as mobile phase composition, pH, and column temperature can be optimized to improve resolution and peak shape. researchgate.net For instance, the use of a column heater is recommended to ensure consistent retention times throughout the analysis. epa.gov Following separation, the analyte can be directed to various detectors for identification and quantification.

ParameterDescriptionCommon Conditions
Stationary Phase The solid support within the column.C18-bonded silica (3-5 µm particle size) epa.gov
Mobile Phase The solvent that moves the analyte through the column.Acetonitrile/Water mixture sielc.comresearchgate.net
Elution Mode The process of changing the mobile phase composition.Gradient or Isocratic researchgate.net
Column The physical tube containing the stationary phase.100 - 250 mm x 4.6-mm ID epa.gov

Spectrometric Detection Methods

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the detection and identification of compounds by measuring their mass-to-charge ratio (m/z). mdpi.com It is widely coupled with liquid chromatography (LC) for the analysis of carbamates. The process involves ionizing the target molecule, separating the resulting ions based on their m/z, and then detecting them. mdpi.com For a compound like this compound, MS can provide the molecular weight of the intact molecule, which is a critical piece of information for its identification. nist.gov Electron ionization (EI) is one method that can be used, which involves bombarding the sample with electrons to create ions and characteristic fragments. nist.gov The resulting mass spectrum displays the relative abundance of different ions, offering a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard-resolution MS by providing highly accurate mass measurements. nih.gov This capability allows for the determination of a compound's elemental formula with high confidence. mdpi.com In the analysis of this compound, HRMS can differentiate the target analyte from other co-eluting matrix components that may have the same nominal mass but a different exact mass. nih.gov This high degree of specificity reduces the likelihood of false-positive results, which is particularly crucial when analyzing complex samples. nih.govrsc.org The high resolving power of instruments like Orbitrap mass spectrometers enables the separation of isobaric ions, further enhancing the reliability of identification. nih.gov

Table: Comparison of Standard vs. High-Resolution MS

Feature Standard Resolution MS High-Resolution MS (HRMS)
Mass Accuracy Typically to the unit mass Typically < 5 ppm
Specificity Can be affected by isobaric interferences Differentiates between isobaric interferences nih.gov
Outcome Provides nominal molecular weight Determines elemental composition mdpi.com

| Confidence | Lower confidence in identification | High confidence in identification |

Tandem Mass Spectrometry (MS/MS, MS^n) for Structural Elucidation

Tandem Mass Spectrometry, also known as MS/MS or MS^n, is an essential technique for the structural elucidation of molecules. mdpi.com In this method, ions of a specific m/z (precursor ions), such as the molecular ion of this compound, are selected and then fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. mdpi.com

This fragmentation pattern provides detailed structural information about the precursor ion. mdpi.com By examining the specific losses from the parent molecule, analysts can deduce the connectivity of atoms and identify functional groups within the structure. This approach is fundamental in differentiating between isomers and confirming the identity of unknown metabolites in complex mixtures. mdpi.comresearchgate.net The data generated from MS/MS experiments are often compared against spectral libraries for confident identification. mdpi.com

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules like many carbamates. libretexts.orgyoutube.com The process involves applying a high voltage to a liquid sample solution as it is passed through a capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase, which can then be analyzed by the mass spectrometer. youtube.comnih.gov

A key advantage of ESI is its ability to produce intact molecular ions, often as protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation. researchgate.net This makes it highly effective for determining the molecular weight of the analyte. libretexts.org ESI is readily coupled with liquid chromatography, making LC-ESI-MS a standard and robust method for the quantitative and qualitative analysis of carbamates in various samples. nih.govnih.gov

Isotopic Abundance Pattern Analysis

The analysis of isotopic abundance patterns is a powerful feature of mass spectrometry for identifying compounds containing elements with multiple naturally occurring stable isotopes. libretexts.org Chlorine is a prime example, consisting of two major isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.org

This natural distribution means that any chlorine-containing ion, such as the molecular ion of this compound, will appear in the mass spectrum as a pair of peaks separated by two mass units (e.g., M+ and M+2). libretexts.org The relative intensity of these peaks will be approximately 3:1, which is a highly characteristic signature for the presence of a single chlorine atom in the molecule. libretexts.org This distinct isotopic pattern provides a high degree of confidence in the identification of chlorinated compounds and helps to distinguish them from non-chlorinated background interferences. When analyzing raw MS data, it is often necessary to correct for the natural abundance of other isotopes (like ¹³C) to accurately determine the isotopic abundance of the labeled compound. nih.gov

Table: Isotopic Data for Chlorine

Isotope Natural Abundance (%) Mass (amu)
³⁵Cl ~75.8% 34.96885

| ³⁷Cl | ~24.2% | 36.96590 |

Fluorescence Detection

Fluorescence detection is a sensitive and selective technique for the analysis of carbamates, including this compound, particularly after a derivatization step. chromatographyonline.com Many carbamate pesticides, in their native form, may not possess strong natural fluorescence. leidenuniv.nl However, they can be chemically altered, often in a post-column reaction after chromatographic separation, to yield highly fluorescent products. chromatographyonline.compickeringlabs.com

A widely adopted approach, forming the basis of U.S. Environmental Protection Agency (EPA) Methods 531.2 and 8318A, involves the separation of carbamates by High-Performance Liquid Chromatography (HPLC). chromatographyonline.comepa.govepa.gov Following separation on a C-18 reversed-phase column, the eluted analytes are hydrolyzed, typically with sodium hydroxide at an elevated temperature, to produce methylamine. epa.govepa.gov This methylamine then reacts with o-phthalaldehyde (OPA) and a nucleophilic agent like 2-mercaptoethanol to form a highly fluorescent isoindole derivative. pickeringlabs.comepa.gov This derivative can be readily detected by a fluorescence detector, offering enhanced sensitivity and selectivity compared to UV absorbance detection. chromatographyonline.com

The feasibility of using fluorescence for carbamate analysis is based on the principle that organic substances with specific molecular structures can emit fluorescence when excited by ultraviolet light. nih.govresearchgate.net Studies on carbamates like carbaryl (B1668338) and carbofuran have shown that they can exhibit distinct fluorescence spectra in certain solvents, making direct fluorescence spectral analysis a viable detection method. nih.govresearchgate.net

Key Parameters in Fluorescence Detection of Carbamates:

ParameterDescriptionExample/Reference
TechniqueHPLC with post-column derivatization and fluorescence detection.EPA Methods 531.2, 8318A chromatographyonline.comepa.govepa.gov
Derivatization ReagentsHydrolysis with sodium hydroxide, followed by reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol. pickeringlabs.comepa.gov
Detected ProductHighly fluorescent isoindole derivative. epa.gov
AdvantageEnhanced sensitivity and selectivity over UV detection. chromatographyonline.com

Ultraviolet (UV) Spectrometry

Ultraviolet (UV) spectrometry is another analytical technique employed in the determination of carbamate compounds. It is often used in conjunction with liquid chromatography. In a method utilized by the U.S. Geological Survey, a photodiode-array (PDA) UV detector is used following HPLC separation. usgs.govusgs.gov This setup allows for the measurement and recording of UV absorbance profiles of the analytes as they elute from the column. usgs.govusgs.gov A significant advantage of the PDA detector is its ability to capture full UV spectra of the constituents, which can be used for analyte identification and confirmation by comparing the acquired spectrum with that of a known standard. usgs.govusgs.gov

The UV photodegradation of N-aryl carbamates is understood to involve an excited singlet state that leads to the homolytic cleavage of the C—N bond, forming a pair of free radicals. The application of UV light has also been recognized as a method for the decontamination of chemical warfare agent simulants, such as 2-chloroethyl phenyl sulfide, with the degradation process being monitored by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov In analytical settings, UV irradiation can be used post-column to induce photolysis of carbamates, generating reactive species that can be detected through methods like chemiluminescence.

Derivatization Strategies for Enhanced Analysis

Derivatization is a common strategy in chemical analysis to modify an analyte to make it more suitable for a specific analytical technique, such as gas chromatography (GC). For carbamates, which can be thermally labile, derivatization is crucial for improving volatility and thermal stability, thereby enabling GC analysis and enhancing detector sensitivity. leidenuniv.nl

Trifluoroacetylation for GC Analysis

Trifluoroacetylation is a robust derivatization technique for the analysis of methylcarbamates. acs.org This process involves reacting the carbamate with a reagent like trifluoroacetic anhydride (TFAA). acs.org The resulting N-trifluoroacetyl derivatives are more volatile and thermally stable than the parent carbamates, making them amenable to GC analysis. acs.org This derivatization also confers the advantage of being detectable in very small quantities by an electron-capture detector (ECD). acs.org

The reaction is generally rapid and quantitative. acs.org Studies have shown that trifluoroacetylation is applicable to a range of methylcarbamate insecticides. acs.org The resulting derivatives can be analyzed not only by GC-ECD but also by GC with an alkali-flame ionization detector and can be identified by infrared, NMR, and mass spectra. acs.org In addition to trifluoroacetyl derivatives, pentafluoropropionyl and heptafluorobutyryl derivatives have also been investigated, which can offer increased sensitivity with the electron-capture detector. acs.org This derivatization approach has been successfully applied to the analysis of precursors for nitrogen and sulfur mustards, which share structural similarities with 2-chloroethyl compounds. researchgate.net

Comparison of Perfluoroacyl Derivatives for Methylcarbamate Analysis:

DerivativeReagentKey AdvantagesReference
Trifluoroacetyl (TFA)Trifluoroacetic anhydride (TFAA)Good thermal stability and volatility; high sensitivity with ECD. acs.org
Pentafluoropropionyl (PFP)Pentafluoropropionic anhydridePotentially higher ECD sensitivity than TFA derivatives. acs.org
Heptafluorobutyryl (HFB)Heptafluorobutyric anhydrideOffers a significant increase in ECD sensitivity over TFA derivatives. acs.org

Methyl Carbamate Derivatization for MS Analysis

For mass spectrometry (MS) analysis, particularly when coupled with gas chromatography (GC-MS), derivatization is often essential for carbamates. One established method involves derivatization with 9-xanthydrol. nih.gov This reaction can be performed directly in aqueous samples, and the resulting derivatives are suitable for GC-MS analysis, providing a sensitive and selective method for determining various carbamate pesticides. nih.gov

Another approach is "flash methylation" in the GC injection port, which allows for the analysis of thermally labile carbamates. scispec.co.th This technique, combined with GC-MS/MS, provides both sensitivity and confirmation in a single analysis. scispec.co.th For many methyl-aryl-carbamates, MS/MS experiments on the methylated derivatives often show a characteristic loss of a methyl group. scispec.co.th

Application in Metabolite Identification (Non-Human)

The metabolism of carbamate insecticides has been studied in various non-human species, including animals and microbes. In animals, carbamates are generally metabolized rapidly and excreted, with little tendency for accumulation in tissues. epa.govacs.org The primary metabolic pathways involve hydrolysis, oxidation, and conjugation. acs.orgepa.gov

Hydrolysis: The ester linkage of the carbamate is a primary site for metabolic breakdown. acs.org

Oxidation: This is a major metabolic pathway, often leading to the formation of more polar metabolites. For instance, the insecticide carbofuran is metabolized to 3-hydroxycarbofuran in mammals, plants, and insects. uoguelph.canih.gov Other oxidative reactions can include the formation of N-hydroxymethyl derivatives and sulfur oxidation to sulfoxides and sulfones for sulfur-containing carbamates like aldicarb. acs.orgepa.gov

Conjugation: The hydroxylated metabolites and the phenolic products of hydrolysis can undergo conjugation with endogenous molecules like glucuronic acid or sulfate to form water-soluble conjugates (glucuronides and sulfates) that are readily excreted. epa.govacs.org In some species, glucose conjugation can also occur. epa.gov

Studies in animals such as rats and cows have demonstrated these pathways for various carbamate insecticides. epa.govacs.org For example, the metabolism of methomyl in rats involves isomerization and Beckmann rearrangement in addition to other common carbamate reactions. epa.gov Research on the N-methyl carbamate insecticide methomyl in mice has shown that it can disrupt xenobiotic and intermediary metabolism, leading to effects on liver lipid and energy homeostasis. nih.govresearchgate.net

Microbial degradation of carbamates has also been observed, with organisms capable of utilizing them as a source of carbon and nitrogen. nih.gov Fungi, for example, can degrade carbofuran to intermediates like 3-hydroxycarbofuran and benzofuranol. nih.gov

Common Non-Human Metabolites of Carbamate Insecticides:

Parent CompoundMetaboliteMetabolic PathwaySpecies/SystemReference
Carbofuran3-HydroxycarbofuranOxidationMammals, Plants, Insects, Fungi uoguelph.canih.gov
AldicarbAldicarb sulfoxide (B87167), Aldicarb sulfoneOxidationAnimals acs.org
Carbaryl1-NaphtholHydrolysisAnimals acs.org
Carbaryl MetabolitesGlucuronide and Sulfate ConjugatesConjugationAnimals acs.org

Biological Activity and Interactions of 2 Chloroethyl Methylcarbamate Non Human Context

Biochemical Mechanisms of Action

The mode of action of 2-Chloroethyl methylcarbamate is understood through its function as an alkylating agent, a characteristic feature of compounds bearing a 2-chloroethyl moiety. ontosight.ai This reactivity allows it to form stable covalent bonds with various biological molecules, leading to a cascade of cellular effects.

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

As an alkylating agent, this compound is predicted to react with nucleophilic sites present in essential biological macromolecules. The primary targets for such interactions are nucleic acids, like DNA, and proteins. The nitrogenous bases of DNA, particularly the N-7 position of guanine (B1146940), are highly susceptible to alkylation by 2-chloroethyl compounds. tandfonline.com This interaction leads to the formation of DNA adducts, which are covalent modifications of the DNA structure. tandfonline.com Similarly, nucleophilic amino acid residues in proteins, such as those containing thiol (cysteine) or amino (lysine) groups, can be targeted, leading to the formation of protein adducts and potential alteration of protein function.

Role as an Alkylating Agent

The core of this compound's biological activity lies in its role as an alkylating agent. ontosight.ai This function is mediated by the 2-chloroethyl group, which can form a reactive intermediate that readily attacks electron-rich centers in biological molecules.

The process of alkylation by this compound involves the formation of a covalent bond with a nucleophile. The chlorine atom on the ethyl group acts as a leaving group, facilitating the attack by nucleophilic sites within macromolecules. This results in the transfer of the ethyl methylcarbamate moiety to the target molecule. A primary site of this covalent modification in DNA is the N-7 position of guanine residues. tandfonline.com This initial monofunctional alkylation can, in some instances, be followed by a second reaction, leading to the formation of cross-links, either within the same DNA strand (intrastrand) or between two different strands (interstrand).

The formation of DNA adducts and cross-links by alkylating agents like this compound poses a significant challenge to the cellular machinery responsible for DNA replication and transcription. These lesions can physically obstruct the progression of DNA and RNA polymerases along the DNA template. This blockage can stall or halt these fundamental processes, preventing the cell from accurately duplicating its genetic material or expressing necessary genes. The disruption of DNA replication and transcription is a critical factor leading to the cytotoxic effects observed with this class of compounds.

The biological activity of carbamates can also involve the modulation of enzyme activity. who.int Many carbamate-containing compounds are known to act as inhibitors of esterases, with acetylcholinesterase being a prominent example. who.intlookchem.com Inhibition typically occurs through the carbamylation of a serine residue within the enzyme's active site, rendering the enzyme non-functional. While this is a known mechanism for many carbamates, specific studies confirming the inhibition of acetylcholinesterase or other enzymes by this compound are not prevalent in the reviewed literature. However, the potential for such interactions exists due to the presence of the carbamate (B1207046) functional group. acs.org

Cellular Responses in Model Systems (e.g., in vitro cell lines, non-human organisms)

In non-human model systems, the cellular responses to compounds structurally related to this compound are consistent with the consequences of DNA damage. Studies on derivatives have shown that exposure can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. These responses are characteristic of a cellular DNA damage response, where the cell attempts to repair the genetic damage or, if the damage is too severe, initiates a self-destruction program to prevent the propagation of mutations.

While the general toxicological effects of carbamates have been studied in non-human organisms like the zebrafish, providing insights into developmental and organ-specific toxicity, specific data for this compound is not detailed in the available literature. researchgate.net

Data on the specific effects of this compound on in vitro cell lines and non-human organisms, including detailed research findings in tabular format, are not available in the reviewed scientific literature. The provided information is based on the activities of structurally analogous compounds.

Induction of Apoptosis Pathways

While direct studies on this compound are limited, the broader class of carbamates has been shown to induce apoptosis in various organisms. For instance, exposure to certain carbamate pesticides can trigger oxidative stress and programmed cell death (apoptosis) in the zebrafish model. researchgate.net This process often involves the activation of caspases, a family of proteases that are central to the apoptotic cascade. nih.gov The intrinsic apoptosis pathway, initiated from mitochondria, and the extrinsic pathway, triggered by cell-surface death receptors, both converge on the activation of executioner caspases like caspase-3. nih.govnih.gov Compounds containing an isocyanate group, which can be formed from the decomposition of related compounds like laromustine, have also been identified as potent inducers of apoptosis. researchgate.net Given its structure, this compound possesses the potential to interact with and disrupt cellular pathways, potentially leading to the initiation of apoptosis.

Cell Cycle Arrest Mechanisms

The regulation of the cell cycle is a critical process that can be disrupted by chemical agents, leading to cell cycle arrest. nih.gov This is a key mechanism for some therapeutic agents to halt the proliferation of cells. nih.gov Some members of the caspase family, such as caspase-2, are associated with cell cycle regulation in addition to their roles in apoptosis. nih.gov The induction of cell cycle arrest is a known mechanism of action for various genotoxic compounds that damage DNA. nih.gov While specific data on this compound is not available, its potential to act as an alkylating agent suggests it could trigger checkpoints that lead to cell cycle arrest.

DNA Damage Response Pathways

The 2-chloroethyl group is a key structural feature of many potent DNA alkylating agents, such as the nitrosoureas. tandfonline.com These agents exert their effects by forming covalent adducts with DNA, leading to DNA damage, including single- and double-strand breaks and, most critically, DNA cross-links. tandfonline.comuevora.pt This damage activates a complex signaling network known as the DNA Damage Response (DDR). mdpi.com The DDR network involves sensor proteins that recognize the DNA lesions, transducer proteins that amplify the signal, and effector proteins that carry out repair or, if the damage is too severe, trigger apoptosis. mdpi.com The ability of N-(2-chloroethyl)-N-nitrosourea (CNU) compounds to induce DNA-DNA cross-links is closely correlated with their biological effectiveness. tandfonline.com By chemical analogy, the 2-chloroethyl moiety of this compound suggests a capacity to inflict DNA damage and thereby activate DDR pathways.

Comparative Studies with Related Alkylating Agents (e.g., nitrosoureas)

A comparison with well-studied 2-chloroethyl-containing compounds, particularly the nitrosoureas, provides insight into the potential reactivity of this compound. Nitrosoureas like carmustine (B1668450) (BCNU) are bifunctional alkylating agents. tandfonline.complos.org Upon decomposition, they generate a 2-chloroethyl carbonium ion, which alkylates nucleophilic sites on DNA, primarily the N7-position of guanine. tandfonline.com A subsequent reaction can lead to the formation of a cytotoxic interstrand DNA cross-link, which is a highly effective mechanism for killing proliferating cells. tandfonline.com

The antineoplastic effectiveness of nitrosoureas is strongly linked to their ability to create these DNA-DNA cross-links. tandfonline.com In contrast, related compounds that can only perform single alkylations (monoalkylation) or hydroxyethylation are significantly less active. tandfonline.com While this compound is not a nitrosourea, the presence of the 2-chloroethyl group provides it with the chemical potential for alkylating biological macromolecules like DNA, a mechanism it shares with this class of compounds.

FeatureThis compoundN,N′-bis(2-chloroethyl)-N-nitroso-urea (BCNU)
Chemical ClassCarbamateNitrosourea plos.org
Reactive Moiety2-chloroethyl group2-chloroethyl group, Isocyanate group tandfonline.com
Primary MechanismPotential for DNA alkylationDNA alkylation and DNA-DNA cross-linking tandfonline.com
Biological ConsequencePotential for genotoxicityHigh genotoxicity, cytotoxicity tandfonline.com

Genomic and Phenotypic Profiling in Model Organisms (e.g., yeast deletion strains)

High-throughput screening using model organisms like the yeast Saccharomyces cerevisiae provides a powerful tool for characterizing the mode of action of chemical compounds. plos.org The yeast genome deletion collection consists of thousands of strains, each lacking a single, non-essential gene. ubc.cahorizondiscovery.com By exposing this entire collection to a chemical agent, researchers can identify which gene deletions cause the yeast to become hypersensitive or, conversely, resistant to the compound. nih.gov This "phenotypic fingerprint" or "toxicity profile" is highly informative about the compound's cellular targets and the pathways involved in mitigating its toxic effects. plos.orgnih.gov

For example, a study using this method on a variety of agents, including the alkylating agent methyl methanesulfonate (B1217627) (MMS) and the non-genotoxic methyl carbamate (a related carbamate), demonstrated that each compound produced a distinct and reproducible profile of sensitive and resistant strains. plos.org This technique allows for the classification of compounds based on their mechanism of action on a genomic scale. plos.org

Distinction from Other Chemical Modes of Action

Genomic phenotyping using yeast deletion strains can effectively distinguish between compounds with different modes of action. plos.org The pattern of sensitive strains for a DNA alkylating agent like MMS is enriched for genes involved in DNA repair pathways. plos.org In contrast, an oxidizing agent like menadione (B1676200) sensitizes strains with deletions in genes related to oxidative stress response. plos.org Non-genotoxic compounds, such as methyl carbamate, produce a much less pronounced and distinct profile, indicating a different, less specific mode of toxicity. plos.org This methodology provides a clear, evidence-based way to differentiate compounds that act as genotoxic alkylating agents from those that are oxidizing, non-genotoxic, or have other mechanisms of action. plos.org

Compound ClassExample CompoundTypical Sensitive Yeast Deletion Strains (Pathways)Reference
Genotoxic (Alkylating)Methyl methanesulfonate (MMS)DNA repair, DNA replication, Checkpoint control plos.org
Genotoxic (Oxidizing)Menadione (MEN)Oxidative stress response, Tryptophan biosynthesis plos.org
Non-GenotoxicMethyl Carbamate (MC)Fewer sensitive strains, less defined pathway enrichment plos.org

Environmental Impact on Non-Target Organisms

Carbamate-based compounds are used in agriculture, and their environmental fate and impact on non-target organisms are of significant concern. researchgate.netwho.int Carbamates can be toxic to a range of non-target species. who.inthibiscuspublisher.com

Aquatic Life: Some carbamates are highly toxic to fish and aquatic invertebrates. who.int Studies using zebrafish embryos have shown that carbamate pesticides can induce developmental toxicity, including morphological defects, cardiotoxicity, and neurotoxicity, often linked to the induction of oxidative stress and apoptosis. researchgate.net While many carbamates break down relatively quickly in water, some have the potential to bioaccumulate in fish due to slow metabolic breakdown. who.int

Soil Organisms: Carbamates are toxic to soil-dwelling organisms such as earthworms. who.int Application to soil can lead to a significant reduction in their populations, although numbers may recover as the compound degrades. who.int Soil microorganisms are capable of degrading carbamates, and these microbes can often adapt to metabolize different types of carbamates. who.int

Organism GroupObserved Effects of CarbamatesReference
Fish (e.g., Zebrafish)Developmental toxicity, oxidative stress, apoptosis, cardiotoxicity, potential for bioaccumulation. researchgate.netwho.int
Aquatic InvertebratesHigh toxicity for some carbamates. who.int
Soil Organisms (e.g., Earthworms)Toxic, can cause population reduction. who.int
Soil MicroorganismsCapable of degrading carbamates; can adapt to metabolize them. who.int

Effects on Microbial Communities during Biodegradation

Direct studies on the microbial degradation of this compound are not readily found in the reviewed literature. However, research on structurally similar carbamates provides significant insight into the potential microbial interactions and degradation pathways.

A key study by D. D. Kaufman and P. C. Kearney in 1965 investigated the microbial degradation of 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC), a compound structurally related to this compound. nih.govsemanticscholar.org Their research demonstrated that soil microorganisms are capable of breaking down and utilizing this carbamate. The study, which used a soil perfusion system, showed that the degradation of CEPC was a biological process, as no breakdown occurred in sterilized soil. semanticscholar.orgscispace.com

The researchers successfully isolated specific bacteria from the soil that were effective in degrading CEPC and using it as a sole source of carbon. nih.gov The degradation process was characterized by the hydrolysis of the carbamate molecule, leading to the production of 3-chloroaniline (B41212) and the subsequent release of free chloride ions into the system. nih.govsemanticscholar.org This indicates a clear metabolic pathway utilized by the microbial community to break the compound down.

The primary bacterial genera identified as being capable of degrading CEPC were an Achromobacter species and an Arthrobacter species. nih.gov Interestingly, the study also found that microbial isolates effective at degrading CEPC were less efficient at breaking down other carbamates like isopropyl-N-3-chlorophenylcarbamate (CIPC), and vice versa, suggesting a degree of specificity in the microbial enzymatic systems. nih.gov The proliferation of these specific, adapted microorganisms is crucial for the breakdown of the compound in the soil environment. semanticscholar.org

Table 1: Microbial Degradation of 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC)

FeatureObservationSource(s)
Degrading Microorganisms Achromobacter sp., Arthrobacter sp. nih.gov
Metabolic Process Utilized as a sole source of carbon. nih.gov
Degradation Pathway Hydrolysis of the carbamate ester linkage. nih.govscispace.com
Key Metabolite 3-chloroaniline nih.govsemanticscholar.org
Indicator of Breakdown Liberation of free chloride ions. nih.govresearchgate.net
Environment Soil perfusion system. nih.govsemanticscholar.org

Impact on Soil Organisms

The impact of this compound on soil organisms has not been specifically detailed in available research. However, the effects of the broader carbamate pesticide group on soil fauna have been documented. Carbamates as a class are known to be toxic to various organisms living in the soil, including earthworms. who.int

The application of carbamates can lead to a significant reduction in earthworm populations and other soil invertebrates. who.intnih.gov The mechanism of toxicity for many carbamates involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of many organisms, including insects and annelids. nih.gov

However, the impact on soil organism populations may be transient. Due to the relatively rapid breakdown of many carbamates by soil microorganisms, earthworm populations and other affected organisms can return to normal levels over time. who.int The persistence and, therefore, the long-term impact of a specific carbamate is influenced by numerous factors. These include the chemical's structure, soil type, moisture, pH, and temperature, all of which affect the rate of microbial and chemical degradation. who.int

The toxicity of carbamates varies significantly from one compound to another. who.int Some are highly toxic to invertebrates, while others are much less so. who.intnih.gov Therefore, assessing the precise impact of this compound would require specific ecotoxicological studies on representative soil organisms.

Table 2: General Impact of Carbamate Pesticides on Soil Organisms

Organism GroupGeneral EffectNotesSource(s)
Earthworms Toxic, can cause population reduction.Populations may recover as the compound degrades. who.int
Soil Invertebrates (General) Can be toxic, with varying levels of sensitivity among species.Arthropods and oligochaetes can show different sensitivities. who.intnih.gov
Soil Microorganisms Can be affected by high concentrations, but many species are involved in degradation.High doses may alter microflora and impact soil productivity. who.int

Potential Applications in Chemical Synthesis and Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Chloroethyl methylcarbamate and its close analog, 2-chloroethyl carbamate (B1207046), serve as crucial intermediates in the synthesis of pharmaceutically active compounds. A prominent example is the synthesis of Carbachol, a cholinomimetic drug used to treat glaucoma. nih.govresearchgate.netnih.gov In this synthesis, 2-chloroethyl carbamate acts as a key precursor.

The synthesis of Carbachol from 2-chloroethyl carbamate typically involves the following steps:

Formation of 2-chloroethyl carbamate : This intermediate can be synthesized by reacting 2-chloroethanol (B45725) with urea (B33335) or by the reaction of 2-chloroethanol with phosgene (B1210022) to form 2-chloroethyl chloroformate, which is then treated with ammonia. chemicalbook.comnih.gov

Quaternization Reaction : The 2-chloroethyl carbamate then undergoes a nucleophilic substitution reaction with trimethylamine (B31210). nih.govresearchgate.net The nitrogen atom of the trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a quaternary ammonium (B1175870) salt. nih.gov

This synthesis highlights the role of the 2-chloroethyl group as an electrophilic site, readily undergoing reaction with nucleophiles like amines to build more complex molecular architectures.

Table 1: Key Reactions in the Synthesis of Carbachol

Step Reactants Product Reaction Type
1 2-Chloroethanol, Urea 2-Chloroethyl carbamate Carbamoylation
2 2-Chloroethyl carbamate, Trimethylamine Carbachol Quaternization (Nucleophilic Substitution)

Development of Prodrug Candidates (general concept)

Carbamates are frequently employed in medicinal chemistry to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. bldpharm.comorganic-chemistry.org This strategy is often used to improve a drug's physicochemical properties, such as solubility, stability, and bioavailability. bldpharm.comorganic-chemistry.org The carbamate group can mask a polar functional group, like an amine or a hydroxyl group, rendering the molecule more lipophilic and enhancing its ability to cross cell membranes. bldpharm.com Once absorbed, the carbamate can be hydrolyzed by esterases to release the active drug.

The "2-chloroethyl" moiety, when incorporated into a carbamate structure, can serve as a precursor to a cytotoxic alkylating agent. This concept is central to the design of certain anticancer prodrugs. The bis(2-chloroethyl)amine (B1207034) group is the defining feature of nitrogen mustards, a class of chemotherapeutic agents that exert their anticancer effect by cross-linking DNA. semanticscholar.org

Research has explored the synthesis of (2-chloroethyl)nitrosocarbamates as potential anticancer agents. nih.gov These compounds are designed as prodrugs where the nitrosocarbamate group can decompose in vivo to generate a reactive species capable of alkylating DNA, leading to cancer cell death. nih.gov The design of these molecules often includes carrier moieties to improve water solubility or target specific tissues. nih.gov

Similarly, carbamates like tert-butyl bis(2-chloroethyl)carbamate are used as intermediates in the synthesis of nitrogen mustard analogs. chemicalbook.com The carbamate group in these molecules serves as a protecting group for the nitrogen mustard functionality, which is highly reactive. This allows for the chemical manipulation of other parts of the molecule before the deprotection and activation of the cytotoxic agent. chemicalbook.com

Reagent in Specific Chemical Processes

Beyond its role as an intermediate, this compound can be considered a bifunctional reagent, with two distinct reactive sites that can be exploited in different chemical processes.

Alkylation Agent : The chloroethyl group is a classic electrophile, making the compound an effective alkylating agent. As demonstrated in the synthesis of Carbachol, it can react with nucleophiles to introduce a 2-(methylcarbamoyloxy)ethyl group onto a molecule. nih.gov

Protecting Group Precursor : The carbamate moiety can be viewed as a protected form of an amine. In the context of synthesizing nitrogen mustards, the carbamate group allows for the safe handling and modification of the molecule while masking the highly reactive bis(2-chloroethyl)amine. chemicalbook.com The protecting group can be removed under specific conditions to unmask the active cytotoxic agent. Carbamates, in general, are widely used as protecting groups for amines in organic synthesis due to their stability under various reaction conditions and the availability of mild deprotection methods. organic-chemistry.org

The reactivity of the chloroethyl group allows for its participation in various nucleophilic substitution reactions, while the carbamate functionality provides a handle for further synthetic modifications or for the controlled release of an active compound in a biological system.

Q & A

Q. What environmental persistence studies are relevant for this compound?

  • Methodological Answer : Aerobic/anaerobic biodegradation tests (OECD 301) quantify half-lives in soil/water. Photolysis under UV light simulates surface water degradation. QSAR models predict ecotoxicity, validated via Daphnia magna acute toxicity assays. Monitoring chloroethanol byproducts addresses secondary contamination risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.